molecular formula C18H20N2O3 B2573745 3-(4-Isopropylanilino)-1-(3-nitrophenyl)-1-propanone CAS No. 477334-27-3

3-(4-Isopropylanilino)-1-(3-nitrophenyl)-1-propanone

Cat. No. B2573745
CAS RN: 477334-27-3
M. Wt: 312.369
InChI Key: UFNMSHFHISTYOP-UHFFFAOYSA-N
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Description

3-(4-Isopropylanilino)-1-(3-nitrophenyl)-1-propanone is a chemical compound that has gained attention in scientific research due to its potential use in various fields such as medicine, biochemistry, and pharmacology. This compound is also known as INHIBITOR 1 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Selective β2-Receptor Blocking Properties

Compounds structurally related to 3-(4-Isopropylanilino)-1-(3-nitrophenyl)-1-propanone, such as 1-(2,4-Dimethylanilino)-3-isopropylamino-2-propanol (RB2), have been synthesized and evaluated for their selective β2-receptor blocking properties. These compounds are of interest in pharmacological research for their potential applications in treating conditions such as asthma and hypertension by selectively targeting β2-adrenergic receptors without affecting other receptor subtypes. This specificity can lead to fewer side effects and improved therapeutic profiles (Sinha, Rastogi, & Parmar, 1972).

Chiral Synthesis and Enzymatic Reduction

The enzymatic reduction of chiral intermediates, such as 3-chloro-1-phenyl-1-propanone, using microbial reductases, highlights the importance of such compounds in the synthesis of antidepressant drugs. This area of research focuses on producing enantiomerically pure substances, which are crucial for the pharmaceutical industry. The high enantioselectivity achieved in these reactions underscores the potential of biocatalysis in creating chirally pure drug intermediates, offering an environmentally friendly and efficient alternative to traditional chemical synthesis methods (Choi et al., 2010).

properties

IUPAC Name

1-(3-nitrophenyl)-3-(4-propan-2-ylanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13(2)14-6-8-16(9-7-14)19-11-10-18(21)15-4-3-5-17(12-15)20(22)23/h3-9,12-13,19H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNMSHFHISTYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Isopropylanilino)-1-(3-nitrophenyl)-1-propanone

CAS RN

477334-27-3
Record name 3-(4-ISOPROPYLANILINO)-1-(3-NITROPHENYL)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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